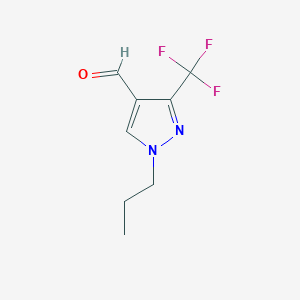![molecular formula C18H14F3NO4 B2416820 8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide CAS No. 338759-91-4](/img/structure/B2416820.png)
8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Crystal Structure Analysis
- The compound 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, a derivative of the chromene family, has been studied for its crystalline structure. It exhibits anti-rotamer conformation about the C-N bond with variability in the orientation of amide O atoms (Reis et al., 2013).
Synthesis and Biological Applications
- A method for synthesizing indolyl-4H-chromene-3-carboxamides, which includes derivatives of 4H-chromene-3-carboxamide, has been reported. These compounds exhibit antioxidant and antibacterial properties (Subbareddy & Sumathi, 2017).
- In another study, chromone carboxamide derivatives, similar in structure to chromene-2-carboxamide, demonstrated significant results as inhibitors of monoamino oxidase-B and as ligands for adenosine receptors (Reis et al., 2014).
Chemical Synthesis and Modification
- There's a report on the synthesis of 4-phenyl-2H-chromenes through a cross-coupling reaction, a method relevant for the synthesis of related chromene compounds (Eguchi et al., 2002).
- The synthesis of other chromene derivatives, like 4-hydroxy-chromen-2-one, has been researched for their antibacterial activity. This highlights the potential for antimicrobial applications of related chromene compounds (Behrami & Dobroshi, 2019).
Pharmacological Potential
- Chromene derivatives have been synthesized and evaluated for antimicrobial activity and molecular modeling, indicating their potential in drug development (Mandala et al., 2013).
- A study on chromene carbamate derivatives revealed their potential for inclusion in new pharmaceutical compounds (Velikorodov et al., 2014).
作用機序
Target of Action
Similar compounds have been reported to interact withS1P receptors and JAK inhibitors . These targets play crucial roles in various cellular processes, including cell proliferation and immune response.
Mode of Action
For instance, interaction with S1P receptors could influence cell migration and proliferation, while interaction with JAK inhibitors could affect cytokine signaling .
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could impact pathways related tocell migration, proliferation, and immune response .
Result of Action
Based on the potential targets, it can be inferred that the compound could have effects oncell migration, proliferation, and immune response .
生化学分析
Biochemical Properties
8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as soluble epoxide hydrolase (sEH), where it forms additional hydrogen bonds in the active site of the enzyme, thereby inhibiting its activity . This interaction is crucial for its potential therapeutic applications in conditions like hypertension and renal pathologies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit tyrosine kinase activity, which is essential for cell proliferation and survival
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of enzymes like sEH, leading to enzyme inhibition . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage threshold is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of sEH affects the metabolism of epoxides and diols, leading to altered levels of these metabolites in cells . These changes can have downstream effects on cellular processes and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles where it exerts its biochemical effects . For instance, its localization to the endoplasmic reticulum or mitochondria can influence its activity and function in these organelles.
特性
IUPAC Name |
8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c1-24-15-4-2-3-11-9-12(10-25-16(11)15)17(23)22-13-5-7-14(8-6-13)26-18(19,20)21/h2-9H,10H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYAROMCBLFQQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416739.png)

![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2416745.png)


![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2416751.png)



![N-(3,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2416756.png)

